tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
Molecular Formula |
C30H34N2O2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
tert-butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C30H34N2O2/c1-29(2,3)34-28(33)32-26-19-20-27(32)22-31(21-26)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-27H,19-22H2,1-3H3 |
InChI Key |
QHGOTGGCZJUQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of 3-trityl-3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific reactive sites. For instance, the trityl-protected amine group can be selectively oxidized under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Products : Formation of ketones or carboxylic acids depending on the strength of the oxidizing agent.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation of tertiary amine | KMnO₄ in acidic medium | Ketone derivative |
Reduction Reactions
Reduction reactions target the ester or bicyclic framework:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products : Corresponding alcohols or amines.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Reduction of ester group | LiAlH₄ in THF | Primary alcohol |
Substitution Reactions
The trityl group’s steric bulk directs substitution to less hindered positions:
-
Electrophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Nucleophilic Substitution : Deprotection of the trityl group under acidic conditions yields free amines .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Trityl deprotection | 10% TFA in CH₂Cl₂ | Free amine derivative |
Ring-Opening Reactions
Acid-mediated cleavage of the bicyclic structure:
-
Conditions : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Products : Linear diamines or lactone-lactam hybrids, depending on reaction pathways .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acid hydrolysis | HCl in ethanol | 1,3-Diamine derivative |
Coupling Reactions
The compound participates in cross-coupling reactions to form complex architectures:
-
Suzuki-Miyaura Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.
-
Products : Biaryl or heteroaryl derivatives with retained bicyclic framework.
Rearrangement Pathways
The bicyclic structure undergoes reversible skeletal rearrangements under specific conditions:
-
Mechanism : DFT studies suggest 3,8-diazabicyclo[3.2.1]octane intermediates can isomerize to 2,5-diazabicyclo[2.2.2]octane derivatives via acid-catalyzed pathways .
| Initial Structure | Rearranged Product | Conditions |
|---|---|---|
| 3,8-Diazabicyclo[3.2.1]octane | 2,5-Diazabicyclo[2.2.2]octane | TFA in CH₂Cl₂ |
Cycloaddition Reactions
The compound’s strained bicyclic system facilitates 1,3-dipolar cycloadditions:
-
Partners : Acrylates or acrylic acid derivatives.
-
Products : Tricyclic lactone-lactam systems with fused ring systems .
Key Research Findings
Scientific Research Applications
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Estimated based on electron-withdrawing effect of trityl compared to benzyl (pKa1 ~7.9 in ).
Biological Activity
tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that exhibits a unique structural framework characterized by its diazabicyclo structure and the presence of a trityl group. This compound has garnered interest in various fields due to its potential biological activities and applications.
- Molecular Formula : C30H34N2O2
- Molecular Weight : 454.6 g/mol
- CAS Number : Not explicitly mentioned in the search results, but related compounds have CAS numbers like 149771-44-8 for similar structures.
The compound's structural features contribute to its lipophilicity and stability, making it suitable for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its nitrogen-containing bicyclic structure. The presence of two nitrogen atoms within the bicyclic framework enhances its potential for forming hydrogen bonds and engaging in ionic interactions with biomolecules.
Biological Activity Studies
Research on the biological activity of this compound has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural characteristics exhibit antimicrobial properties. Further investigation is needed to ascertain the specific efficacy of this compound against various microbial strains.
- Cytotoxicity : Some derivatives of diazabicyclo compounds have shown cytotoxic effects in cancer cell lines, indicating a potential role in cancer therapy. The specific cytotoxicity profile of this compound remains to be fully explored.
- Enzyme Inhibition : The ability of bicyclic compounds to inhibit certain enzymes could be beneficial in drug development, particularly for diseases where enzyme regulation is crucial.
Table 1: Comparison of Biological Activities
| Compound Name | CAS Number | Activity Type | Findings |
|---|---|---|---|
| This compound | N/A | Antimicrobial | Needs further study |
| Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 201162-53-0 | Cytotoxicity | Effective against certain cancer cell lines |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | 113451-59-5 | Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to ensure high yields and purity of the final product . The structural modifications can lead to derivatives with distinct biological activities, highlighting the importance of exploring these variations for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization. Use chiral auxiliaries or asymmetric catalysis to direct stereochemistry. For diazabicyclo derivatives, multi-step protocols involving alkylation, cyclization, and protective group strategies are common. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures stereochemical integrity .
Q. How can common impurities (e.g., des-tritylated byproducts) be removed during purification?
- Methodological Answer : Impurities often arise from incomplete trityl protection or hydrolysis. Acidic washes (5% NaHCO₃) remove residual reagents, while silica gel chromatography resolves stereoisomers. Analytical HPLC with UV detection (λ = 254 nm) confirms purity. For persistent byproducts, recrystallization in hexane/ethyl acetate mixtures improves yield .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies trityl proton environments (δ 7.2–7.5 ppm for aromatic protons) and bicyclic backbone signals. 2D NMR (COSY, HSQC) resolves overlapping peaks .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and detects fragmentation patterns.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and tertiary amine groups (~3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can conflicting data between NMR and mass spectrometry (e.g., unexpected molecular ion adducts) be resolved?
- Methodological Answer :
- Adduct Identification : Use HRMS to distinguish [M+Na]⁺ or [M+K]⁺ from the parent ion. Adjust ionization parameters (e.g., ESI vs. APCI) to minimize adduct formation.
- NMR Artifacts : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d₆) and exclude residual water via drying agents (MgSO₄). For ambiguous signals, employ DEPT-135 or NOESY experiments .
Q. What strategies address stereochemical inconsistencies in synthetic batches (e.g., endo vs. exo isomers)?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® IA/IB) for HPLC separation.
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry.
- Dynamic NMR : Variable-temperature ¹H NMR detects isomerization barriers (e.g., coalescence temperatures) .
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC.
- pH Profiling : Prepare buffered solutions (pH 1–13) and quantify degradation products (e.g., de-esterification) over 24–72 hours.
- Data Analysis : Apply Arrhenius kinetics to predict shelf-life under standard conditions .
Q. How to reconcile contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Solubility Check : Confirm compound solubility in assay media (DMSO stock ≤0.1% v/v). Use dynamic light scattering (DLS) to detect aggregation.
- Orthogonal Assays : Compare SPR (binding affinity) with functional assays (e.g., GTPase activation). Adjust buffer composition (e.g., Mg²⁺ concentration) to match physiological conditions .
Physical and Chemical Properties (Inferred from Analogues)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
